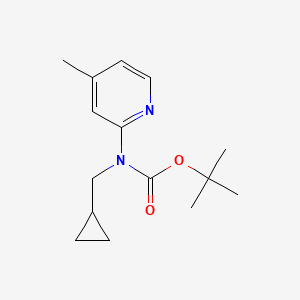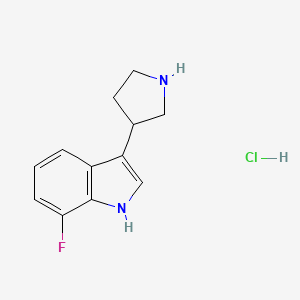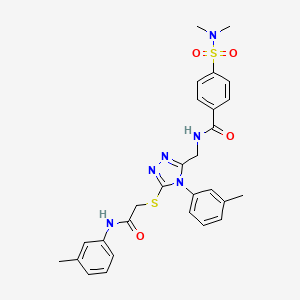
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazepane derivative that has been synthesized using specific methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone has significant biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-microbial effects against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. It is also stable under various experimental conditions, making it suitable for use in various assays. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone. One potential direction is the further investigation of its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Another direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in other fields of scientific research.
In conclusion, (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone is a promising compound that has shown significant potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it an attractive target for further investigation. However, further studies are needed to fully understand its mechanism of action and its potential use in various applications.
Synthesemethoden
The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone involves the reaction of 2,5-difluoroaniline with ethyl 2-(5-methylpyrazin-2-yl)acetate to form the intermediate compound. This intermediate compound is then treated with thionyl chloride and triethylamine to form the desired product.
Wissenschaftliche Forschungsanwendungen
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3OS/c1-11-9-21-15(10-20-11)17(23)22-5-4-16(24-7-6-22)13-8-12(18)2-3-14(13)19/h2-3,8-10,16H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMLUVMMYQDGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylpyrazin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369995.png)
![5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2369997.png)




![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2370004.png)

![2-(1-benzylindol-3-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370007.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2370010.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2370012.png)
